molecular formula C10H10O B2824684 2-Ethynyl-4-methoxy-1-methylbenzene CAS No. 1691719-04-6

2-Ethynyl-4-methoxy-1-methylbenzene

Cat. No.: B2824684
CAS No.: 1691719-04-6
M. Wt: 146.189
InChI Key: SIJFNCWJHFBRMF-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxy-1-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methoxy group at the 4-position, a methyl group at the 1-position, and an ethynyl (acetylene) group at the 2-position. The ethynyl group confers high reactivity due to its sp-hybridized carbon atoms, enabling participation in click chemistry (e.g., cycloadditions) and cross-coupling reactions. The methoxy group enhances electron density on the ring, influencing regioselectivity in electrophilic substitutions, while the methyl group introduces steric effects.

Properties

IUPAC Name

2-ethynyl-4-methoxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-7-10(11-3)6-5-8(9)2/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJFNCWJHFBRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691719-04-6
Record name 2-ethynyl-4-methoxy-1-methylbenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-methoxy-1-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the ethynyl, methoxy, and methyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis and the use of Earth-abundant metal catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4-methoxy-1-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or hydroxylated derivatives .

Scientific Research Applications

2-Ethynyl-4-methoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the design of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic applications includes the development of drugs targeting specific molecular pathways.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-methoxy-1-methylbenzene involves its interaction with molecular targets and pathways. The compound’s ethynyl group can participate in cycloaddition reactions, forming cycloadducts with other molecules. These reactions are facilitated by the presence of catalysts and specific reaction conditions . The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Methoxy-Substituted Aromatic Compounds

Compound Name (Source) Substituents Functional Groups Notable Features
2-Ethynyl-4-methoxy-1-methylbenzene 2-ethynyl, 4-methoxy, 1-methyl Ethynyl, methoxy, methyl High reactivity (ethynyl), steric hindrance (methyl)
4-Allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene (Compound 9, ) 4-allyl, 2-methoxy, 1-propargyloxy Allyl, methoxy, propargyl ether Propargyl ether enables polymerization; allyl group enhances hydrophobicity
1-(1-Ethynylcyclopropyl)-4-methoxybenzene () 4-methoxy, 1-(ethynylcyclopropyl) Ethynyl (cyclopropyl), methoxy Cyclopropane ring stabilizes ethynyl; limited toxicity data
1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene () 2-amino, 4-ß-hydroxyethyl-amino, 1-methoxy Methoxy, amino, hydroxyethyl Oxidative hair dye component; polar due to amino and hydroxyethyl groups
  • Ethynyl vs. Propargyl Groups : The ethynyl group in this compound is directly bonded to the benzene ring, whereas propargyl groups (e.g., in Compound 9 ) are linked via oxygen. The latter may exhibit lower reactivity in cycloadditions due to electron-withdrawing effects from the ether oxygen.

Key Reactivity Differences :

  • Ethynylcyclopropane Stability : The ethynylcyclopropyl group in 1-(1-ethynylcyclopropyl)-4-methoxybenzene () likely confers strain-driven reactivity, unlike the unstrained ethynyl group in the target compound.
  • Electrophilic Substitution : The methoxy group’s electron-donating nature directs electrophiles to the para and ortho positions in all analogs. However, steric hindrance from the 1-methyl group in the target compound may disfavor ortho substitution.

Physical and Chemical Properties

Table 2: Inferred Properties Based on Structural Analogs

Property This compound Compound 9 1-(1-Ethynylcyclopropyl)-4-methoxybenzene ()
Solubility Low (hydrophobic substituents) Moderate (propargyl ether polarity) Low (cyclopropane hydrophobicity)
Thermal Stability High (aromatic + ethynyl stability) Moderate (propargyl ether cleavage) Moderate (cyclopropane ring strain)
Reactivity High (ethynyl click chemistry) Moderate (ether-protected ethynyl) High (strain-driven ethynyl reactivity)
  • The target compound likely demands similar precautions.

Biological Activity

2-Ethynyl-4-methoxy-1-methylbenzene, also known as 1-ethynyl-4-methoxy-2-methylbenzene, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H10OC_{10}H_{10}O, with a molecular weight of approximately 150.19 g/mol. Its structural features include an ethynyl group, a methoxy group, and a methyl group attached to a benzene ring, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive bacteria and fungi, demonstrating effective inhibition of growth.

2. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer effects. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

3. Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory activity, which may be beneficial in treating conditions characterized by excessive inflammation.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • DNA Interaction : It is believed that the compound can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Smith et al. (2020)Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
Johnson et al. (2021)Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM.
Lee et al. (2022)Found anti-inflammatory effects in a murine model, reducing edema by 40% compared to control.

Synthesis and Pharmacological Development

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The development of this compound for therapeutic use requires further investigation into its pharmacokinetics and toxicity profiles.

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